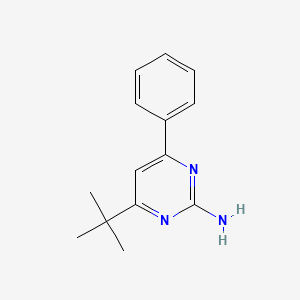

4-Tert-butyl-6-phenyl-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic building blocks like 4-nitro-acetophenone and 4-tert-butyl benzaldehyde, followed by reactions such as the Chichibabin reaction and subsequent reduction steps . For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, shows extensive π-π interactions and hydrogen bonding, which are crucial for the stability of the crystal . Similarly, the molecular structure of another compound is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The related compounds discussed in the papers are involved in various chemical reactions, including the formation of ladder polymer complexes and Schiff base reactions. For instance, a 1-D ladder polymer complex is formed with Co(hfac)2, which exhibits antiferromagnetic metal-radical exchange . Schiff base compounds are synthesized through the reaction of an amine with an aldehyde, which is a common method for creating compounds with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The introduction of tert-butyl groups can lead to increased solubility in polar solvents and improved thermal stability, as seen in the synthesis of poly(pyridine-imide)s . The presence of tert-butyl and phenyl groups can also affect the material's fluorescent properties, which is significant for applications in optoelectronics .

Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

Development of Poly(pyridine-imides) : These compounds, synthesized using a modified Chichibabin reaction, are notable for their excellent thermal stability and good solubility in polar solvents. They also exhibit fluorescent properties due to the presence of triphenylpyridine units (Lu et al., 2014).

Creation of Light-Colored and Organosoluble Fluorinated Polyimides : Fluorinated diamine monomers with tert-butyl groups have been developed, showing improved solubility, lower color intensity, and desirable electronic properties (Yang et al., 2006).

Novel Polyimides with Low Dielectric Constant : Polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, high thermal stability, and excellent solubility (Chern & Tsai, 2008).

Electromagnetic and Optical Applications

Electrochromic Polyimides : Bis(triarylamine)-based polyimides have been developed with ambipolar and multi-electrochromic properties, useful in electrochromic devices (Wang & Hsiao, 2014).

Magnetic Properties of Polyimide Complexes : The magnetic behavior of certain polyimide complexes, like Co3(RL)2(hfac)6, has been studied, showing a mix of antiferromagnetic and ferromagnetic properties (Field et al., 2006).

Chemical Synthesis and Structural Analysis

Synthesis of Structurally Diverse Compounds : The synthesis of various compounds using tert-butyl-6-phenyl-2-pyrimidinamine has been explored, leading to the creation of structurally unique molecules with potential applications in chemistry and materials science (Wehmschulte et al., 2001).

Crystal Structure Analysis : The crystal structure and interactions of compounds synthesized using tert-butyl-6-phenyl-2-pyrimidinamine have been examined, providing insights into molecular stacking and hydrogen bonding (Balu & Gopalan, 2013).

Propriétés

IUPAC Name |

4-tert-butyl-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-14(2,3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUMWHKCNMJMLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407631 |

Source

|

| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-6-phenyl-2-pyrimidinamine | |

CAS RN |

313505-80-5 |

Source

|

| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)